2,4,6-Trinitrophenol--3,7,8-trimethylbenzo[g]isoquinoline (1/1)
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Overview
Description
2,4,6-Trinitrophenol–3,7,8-trimethylbenzo[g]isoquinoline (1/1) is a complex organic compound that combines the properties of two distinct chemical entities: 2,4,6-Trinitrophenol and 3,7,8-trimethylbenzo[g]isoquinoline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trinitrophenol–3,7,8-trimethylbenzo[g]isoquinoline typically involves the nitration of phenol to produce 2,4,6-Trinitrophenol, followed by a coupling reaction with 3,7,8-trimethylbenzo[g]isoquinoline. The nitration process requires concentrated nitric acid and sulfuric acid as catalysts, and the reaction is carried out under controlled temperature conditions to ensure the formation of the desired nitro groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and coupling processes, utilizing continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trinitrophenol–3,7,8-trimethylbenzo[g]isoquinoline undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of dinitrophenol derivatives.
Reduction: Formation of triaminophenol derivatives.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
2,4,6-Trinitrophenol–3,7,8-trimethylbenzo[g]isoquinoline has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard for analytical methods.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as explosives and dyes.
Mechanism of Action
The mechanism of action of 2,4,6-Trinitrophenol–3,7,8-trimethylbenzo[g]isoquinoline involves its interaction with specific molecular targets and pathways. The nitro groups can undergo redox reactions, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cellular damage and apoptosis, making the compound a potential candidate for anticancer therapy. Additionally, the aromatic structure allows for intercalation with DNA, disrupting replication and transcription processes .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trinitrophenol (Picric Acid): Known for its explosive properties and use in analytical chemistry.
3,7,8-Trimethylbenzo[g]isoquinoline: Studied for its potential biological activities and use in organic synthesis.
Uniqueness
The presence of both nitro and aromatic structures allows for versatile chemical modifications and interactions with biological targets .
Properties
CAS No. |
61171-27-5 |
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Molecular Formula |
C22H18N4O7 |
Molecular Weight |
450.4 g/mol |
IUPAC Name |
3,7,8-trimethylbenzo[g]isoquinoline;2,4,6-trinitrophenol |
InChI |
InChI=1S/C16H15N.C6H3N3O7/c1-10-4-13-7-15-6-12(3)17-9-16(15)8-14(13)5-11(10)2;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h4-9H,1-3H3;1-2,10H |
InChI Key |
JGNQYTQXNMTCOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC3=C(C=C2C=C1C)C=NC(=C3)C.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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